molecular formula C₇₈H₁₃₅N₂₁O₂₆S B612478 1206779-25-0 CAS No. 1206779-25-0

1206779-25-0

Katalognummer: B612478
CAS-Nummer: 1206779-25-0
Molekulargewicht: 1815.10
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CAS No. 1206779-25-0, identified as β-Amyloid 22-40, is a 19-amino acid peptide fragment derived from the larger β-amyloid protein. This compound is critical in Alzheimer’s disease research due to its role in amyloid plaque formation, a hallmark of neurodegenerative pathology . It is commercially available for scientific studies focusing on amyloid aggregation mechanisms, drug discovery, and diagnostic assay development.

β-Amyloid 22-40 retains key hydrophobic and hydrophilic regions of the full-length β-amyloid (e.g., residues 1-40 or 1-42), enabling researchers to investigate truncated peptide behavior in vitro. Its molecular weight (~2,200–2,500 Da) and solubility profile (typically low in aqueous solutions due to aggregation propensity) distinguish it from small-molecule compounds .

Eigenschaften

CAS-Nummer

1206779-25-0

Molekularformel

C₇₈H₁₃₅N₂₁O₂₆S

Molekulargewicht

1815.10

Sequenz

One Letter Code: EDVGSNKGAIIGLMVGGVV

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

β-Amyloid (22-40) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of β-Amyloid (22-40) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the same SPPS technique, with careful control of reaction conditions to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

β-Amyloid (22-40) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils and plaques characteristic of Alzheimer’s disease .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are the peptide fragments themselves, which can further aggregate to form β-Amyloid fibrils and plaques .

Wissenschaftliche Forschungsanwendungen

β-Amyloid (22-40) is extensively used in scientific research, particularly in studies related to Alzheimer’s disease. Its applications include:

    Chemistry: Studying the chemical properties and aggregation behavior of β-Amyloid peptides.

    Biology: Investigating the role of β-Amyloid in neuronal signaling and cell toxicity.

    Medicine: Developing therapeutic strategies to inhibit β-Amyloid aggregation and mitigate Alzheimer’s disease symptoms.

    Industry: Producing β-Amyloid inhibitors for research and potential therapeutic use

Wirkmechanismus

β-Amyloid (22-40) exerts its effects by aggregating into fibrils and plaques, which are toxic to neurons. The aggregation process involves the formation of β-sheets, which stack together to form insoluble fibrils. These fibrils disrupt cellular function and contribute to the neurodegenerative processes observed in Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

While 1206779-25-0 is a peptide, its functional and structural analogs include other β-amyloid fragments and small-molecule compounds used in related research. Below, we compare it with two compounds from distinct classes:

Structural Comparison with Small-Molecule Analogs

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Solubility : 0.24 mg/mL (0.00102 mol/L) in aqueous solutions .
  • Key Properties: LogP (XLOGP3): 2.15 (indicative of moderate lipophilicity).

Comparison with 1206779-25-0 :

Property 1206779-25-0 CAS 1046861-20-4
Class Peptide Boronic acid derivative
Molecular Weight ~2,200–2,500 Da 235.27 Da
Solubility Low (aggregation-prone) Moderate (0.24 mg/mL)
Primary Use Alzheimer’s research Organic synthesis catalyst

While 1206779-25-0 is used to study protein aggregation, CAS 1046861-20-4 serves as a reagent in Suzuki-Miyaura cross-coupling reactions. The peptide’s higher molecular weight and aggregation behavior limit its bioavailability compared to small molecules .

Compound B: 2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1)
  • Molecular Formula: C₇H₅BrNO₄
  • Molecular Weight : 246.02 g/mol
  • Solubility : 0.687 mg/mL (0.00342 mol/L) in aqueous solutions .
  • Key Properties :
    • LogP (XLOGP3): 1.85 (moderate lipophilicity).
    • Used in synthesizing dyes, pharmaceuticals, and metal-organic frameworks .

Comparison with 1206779-25-0 :

Property 1206779-25-0 CAS 1761-61-1
Class Peptide Aromatic carboxylic acid
Molecular Weight ~2,200–2,500 Da 246.02 Da
Solubility Low Moderate (0.687 mg/mL)
Primary Use Neuroscience research Chemical synthesis

The stark difference in molecular weight and solubility underscores the peptide’s unique challenges in drug delivery compared to small molecules like CAS 1761-61-1 .

Functional Comparison with Other β-Amyloid Fragments

  • β-Amyloid 1-40 : Shares overlapping regions with 22-40 but includes additional N-terminal residues. This full-length fragment is more aggregation-prone and toxic in neuronal models.
  • β-Amyloid 1-42 : Contains two extra hydrophobic residues, enhancing its aggregation kinetics and pathogenicity compared to 22-40.

Key Research Findings :

  • Truncated peptides like 22-40 are used to dissect the roles of specific domains in amyloidogenesis .
  • Small molecules (e.g., CAS 1046861-20-4) are often screened as inhibitors of amyloid aggregation, highlighting a functional overlap in targeting amyloid pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.